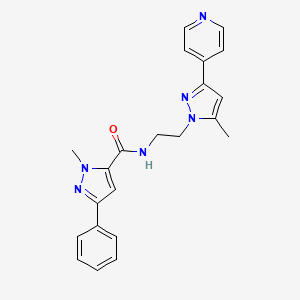
1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N6O and its molecular weight is 386.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-methyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Biological Activity
The biological activity of this compound primarily revolves around its interaction with various biological targets, including enzymes and receptors.
1. Inhibition of Phosphodiesterases
Research indicates that derivatives of pyrazole compounds exhibit significant inhibition of phosphodiesterases (PDEs), particularly PDE10A. For instance, a closely related compound demonstrated potent PDE10A inhibitory activity, showing an effective dose (ED50) of 2.0 mg/kg in mouse models, which suggests potential applications in treating neuropsychiatric disorders .
2. Antitubercular Activity
Studies have explored the antitubercular properties of pyrazole derivatives. Although specific data on the compound is limited, related pyrazole compounds have shown moderate activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) below 0.5 μM . This suggests that modifications in the pyrazole structure can enhance its efficacy against tuberculosis.
Structure-Activity Relationship (SAR)
The SAR studies for pyrazole derivatives reveal that modifications in the substituents around the pyrazole ring significantly influence biological activity. For example:
- The introduction of specific functional groups at the 3 and 5 positions of the pyrazole ring can enhance binding affinity to target enzymes.
- Variations in the ethyl and carboxamide substituents also affect solubility and bioavailability, which are crucial for therapeutic effectiveness .
Case Study 1: PDE10A Inhibition
In a study focused on PDE10A inhibitors, a compound structurally similar to our target demonstrated promising results in terms of brain penetration and cognitive enhancement effects in animal models. This highlights the potential for developing neuroprotective agents from pyrazole derivatives .
Case Study 2: Antitubercular Screening
In another investigation, a series of pyrazole compounds were screened for their antitubercular activities. The results indicated that certain structural modifications led to enhanced potency against drug-resistant strains of Mtb, emphasizing the importance of SAR in drug design .
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-5-phenylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O/c1-16-14-19(18-8-10-23-11-9-18)26-28(16)13-12-24-22(29)21-15-20(25-27(21)2)17-6-4-3-5-7-17/h3-11,14-15H,12-13H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWWWJGHDNAOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CC(=NN2C)C3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














